4-Chloro-3,5-dibromo-tert-butylbenzene

Descripción general

Descripción

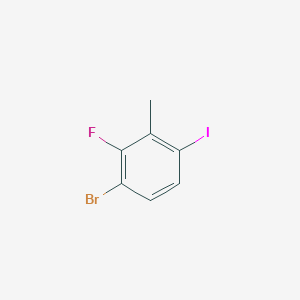

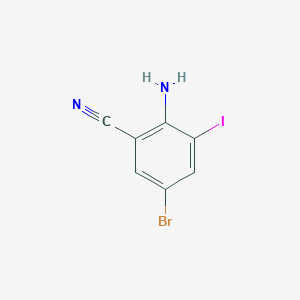

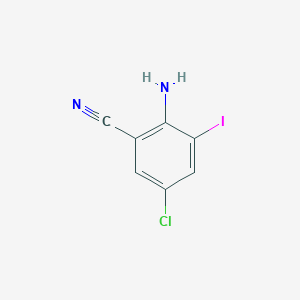

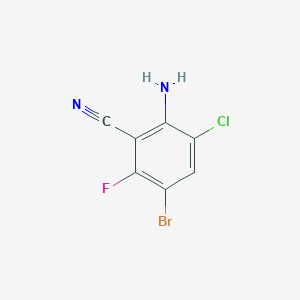

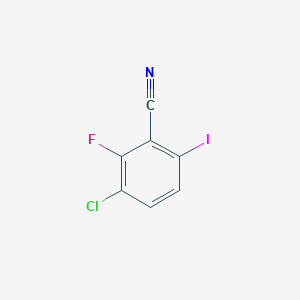

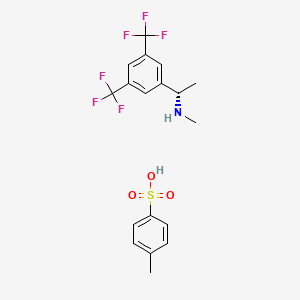

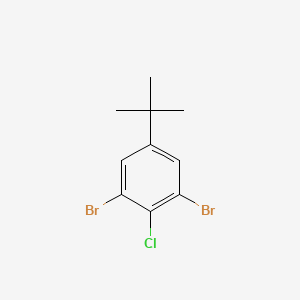

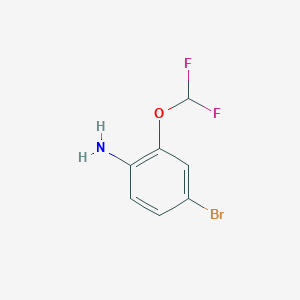

4-Chloro-3,5-dibromo-tert-butylbenzene is a chemical compound with the molecular formula C10H11Br2Cl . It has a molecular weight of 326.455 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dibromo-tert-butylbenzene consists of a benzene ring substituted with chlorine and bromine atoms, and a tert-butyl group . The exact mass is 323.891602 .Physical And Chemical Properties Analysis

4-Chloro-3,5-dibromo-tert-butylbenzene has a density of 1.6±0.1 g/cm3 . It has a boiling point of 287.6±35.0 °C at 760 mmHg . The flash point is 165.1±16.0 °C . The compound has a LogP value of 5.82, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Environmental Impact and Fate of Halogenated Compounds

Halogenated compounds, such as parabens and synthetic phenolic antioxidants, have been extensively studied for their environmental occurrence, fate, and potential toxic effects. For instance, research by Haman et al. (2015) on parabens, which share structural similarities with halogenated benzene derivatives, highlights their widespread presence in aquatic environments and concerns regarding their role as endocrine disruptors. These findings suggest a potential area of research for 4-Chloro-3,5-dibromo-tert-butylbenzene in studying its environmental behavior and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Applications and Material Science

Compounds with multiple halogen substitutions are crucial intermediates in organic synthesis and material science. They serve as building blocks for synthesizing complex molecules or modifying material properties. Although specific studies on 4-Chloro-3,5-dibromo-tert-butylbenzene were not found, research into similar compounds, such as those reviewed by Liu and Mabury (2020), underscores the importance of understanding the environmental and health impacts of synthetic additives used in consumer goods. This line of inquiry could be relevant for assessing the synthesis and use of halogenated benzene derivatives in various industrial applications (Liu & Mabury, 2020).

Analytical and Environmental Chemistry

The detection, quantification, and study of the transformation products of halogenated organic compounds are crucial in environmental chemistry. For example, the work on the decomposition of methyl tert-butyl ether (MTBE) by Hsieh et al. (2011) and on novel brominated flame retardants by Zuiderveen, Slootweg, and de Boer (2020) exemplifies the research on understanding the environmental impact and degradation mechanisms of organohalogen compounds. These studies can provide a methodological framework for investigating the environmental fate of 4-Chloro-3,5-dibromo-tert-butylbenzene, including its potential transformation products and their toxicity (Hsieh, Tsai, Chang, & Tsao, 2011); (Zuiderveen, Slootweg, & de Boer, 2020).

Mecanismo De Acción

Target of Action

It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological macromolecules.

Mode of Action

Compounds with similar structures are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of a radical or a carbocation at the benzylic position, which is then attacked by a nucleophile or an electrophile .

Biochemical Pathways

It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its physical properties such as solid state, boiling point of 2876° C at 760 mmHg, density of 16 g/cm^3, and refractive index of n20D 1.56, suggest that it may have low bioavailability due to its low solubility .

Result of Action

It’s known to be used in proteomics research , suggesting it may have effects at the protein level.

Action Environment

The action, efficacy, and stability of 4-Chloro-3,5-dibromo-tert-butylbenzene can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reagents, temperature, and pH . .

Propiedades

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2Cl/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMPUKCLMBOGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dibromo-tert-butylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)